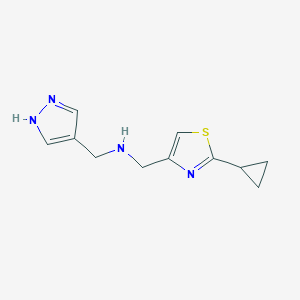

N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine

Description

N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine is a synthetic methanamine derivative featuring a pyrazole and thiazole heterocyclic system. The pyrazole moiety is substituted at the 4-position with a methyl group, while the thiazole ring is functionalized with a cyclopropyl substituent at the 2-position.

Properties

Molecular Formula |

C11H14N4S |

|---|---|

Molecular Weight |

234.32 g/mol |

IUPAC Name |

N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)methanamine |

InChI |

InChI=1S/C11H14N4S/c1-2-9(1)11-15-10(7-16-11)6-12-3-8-4-13-14-5-8/h4-5,7,9,12H,1-3,6H2,(H,13,14) |

InChI Key |

PZMKVVKMTGZGQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=CS2)CNCC3=CNN=C3 |

Origin of Product |

United States |

Biological Activity

N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine, a compound with the molecular formula C14H20N4S and a molecular weight of 276.40 g/mol, has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related research findings.

Structural Overview

The compound features a pyrazole ring linked to a thiazole moiety substituted with a cyclopropyl group. This unique combination of structures is believed to contribute to its diverse pharmacological properties. The presence of both pyrazole and thiazole groups often correlates with various biological activities, including anti-inflammatory and anticancer effects.

Molecular Structure

| Property | Details |

|---|---|

| Molecular Formula | C14H20N4S |

| Molecular Weight | 276.40 g/mol |

| CAS Number | 1427023-66-2 |

Research indicates that this compound may act as an inhibitor of Bruton's tyrosine kinase (BTK) . BTK plays a crucial role in B-cell receptor signaling, which is implicated in various cancers and autoimmune diseases. Inhibition of BTK can lead to reduced proliferation of malignant cells and modulation of immune responses .

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

- Anticancer Activity : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

- Anti-inflammatory Effects : The presence of pyrazole and thiazole moieties often correlates with anti-inflammatory activity. Preliminary studies suggest that this compound could reduce inflammation markers in cellular models.

- Kinase Inhibition : Similar compounds have demonstrated kinase inhibition, which is relevant for developing targeted therapies for cancers and inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-tert-butyl-N-[6-[6-[ (1-methylpyrazol-4-yl)amino]pyrimidin -4 -yl]- ... | Contains a thiazole and pyrimidine moiety | Potential kinase inhibition |

| 2-tert-butyl-N-[7-[2-[ (1-methylpyrazol - 4 - yl) amino ]pyrimidin - 4 - yl]- ... | Similar heterocyclic structure | Anticancer properties |

| N-[ (1-methylpyrazol - 4 - yl)methyl]- 1-(2-cyclopropylthiazol - 4 - yl)methanamine | Directly related structure | Kinase inhibition |

The unique combination of cyclopropane and thiazole functionalities alongside pyrazole in this compound suggests distinct pharmacological profiles compared to these similar compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Methanamine Derivatives

The compound’s structural analogs include methanamine derivatives with heterocyclic and aryl substitutions. Two closely related compounds, N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine and N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine , were studied for their effects on wheat germination . Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Methanamine Derivatives

Key Observations :

Heterocyclic Core: The target compound uses pyrazole and thiazole rings, whereas analogs in employ benzimidazole.

Substituent Effects : The cyclopropyl group on the thiazole ring may enhance metabolic stability compared to the chlorophenyl/nitrophenyl groups in analogs. Electron-withdrawing groups (e.g., nitro) in the analogs correlate with stronger biological effects .

Biological Implications : While the target compound’s activity is undocumented, the benzimidazole derivatives demonstrate substituent-dependent modulation of wheat germination. This suggests that the target’s cyclopropyl and pyrazole groups could confer distinct agricultural or pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.